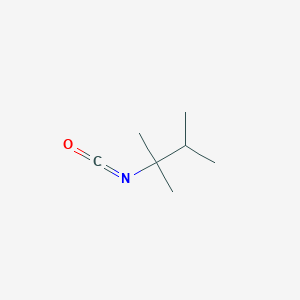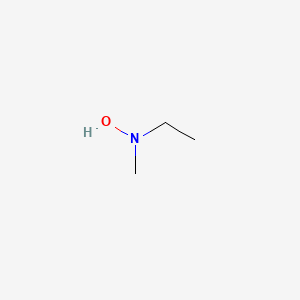
N-ethyl-N-methylhydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-methylhydroxylamine: is an organic compound that belongs to the class of hydroxylamines. It is characterized by the presence of both an ethyl and a methyl group attached to the nitrogen atom, along with a hydroxyl group. This compound is known for its reactivity and is used in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions: N-ethyl-N-methylhydroxylamine can be synthesized through several methods. One common method involves the reduction of nitro compounds. For instance, the reduction of N-ethyl-N-methyl-nitrosoamine using hydrogen in the presence of a catalyst such as palladium on carbon can yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through electrochemical reduction. This involves the reduction of nitro compounds in an acidic medium using electrodes made of materials like copper and graphite. The reaction conditions typically include a controlled temperature and pH to ensure optimal yield and purity.
化学反应分析
Types of Reactions: N-ethyl-N-methylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced further to form amines.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the reagent used.
科学研究应用
Chemistry: N-ethyl-N-methylhydroxylamine is used as a reagent in organic synthesis. It is particularly useful in the synthesis of oximes and other nitrogen-containing compounds.
Biology: In biological research, this compound is used as a reducing agent and in the modification of biomolecules. It can be used to study the effects of hydroxylamine derivatives on biological systems.
Industry: In industrial applications, this compound is used in the production of polymers and other materials. It is also used in the formulation of certain types of coatings and adhesives.
作用机制
The mechanism of action of N-ethyl-N-methylhydroxylamine involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions and processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
相似化合物的比较
N-methylhydroxylamine: Similar in structure but lacks the ethyl group.
N-ethylhydroxylamine: Similar in structure but lacks the methyl group.
Hydroxylamine: The parent compound without any alkyl groups.
Uniqueness: N-ethyl-N-methylhydroxylamine is unique due to the presence of both ethyl and methyl groups, which confer specific reactivity and properties. This makes it more versatile in certain chemical reactions compared to its simpler counterparts.
属性
CAS 编号 |
13429-36-2 |
|---|---|
分子式 |
C3H9NO |
分子量 |
75.11 g/mol |
IUPAC 名称 |
N-ethyl-N-methylhydroxylamine |
InChI |
InChI=1S/C3H9NO/c1-3-4(2)5/h5H,3H2,1-2H3 |
InChI 键 |
RRUADNNEIGVWSQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)
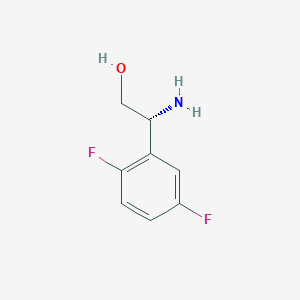
![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)

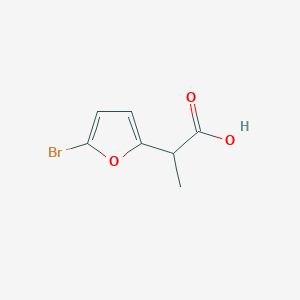
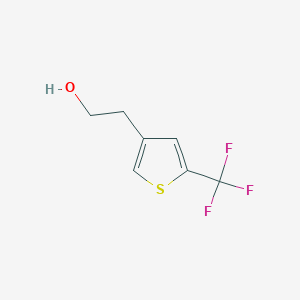




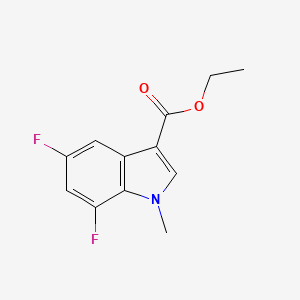
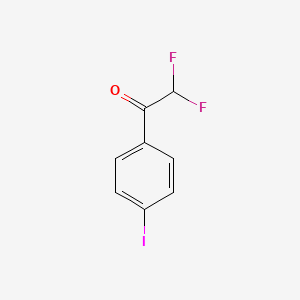
![3-Azabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13612166.png)
